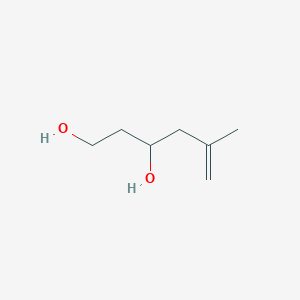
5-Methylhex-5-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhex-5-ene-1,3-diol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-5-ene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 5-methylhex-5-ene using osmium tetroxide (OsO4) as a catalyst. This reaction typically requires a non-aqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds through the formation of a cyclic ester intermediate, which is then hydrolyzed to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative catalysts and reagents may be employed to reduce costs and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methylhex-5-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylhex-5-ene-1,3-diol depends on the specific reaction or application. In oxidation reactions, the compound acts as a nucleophile, with the double bond reacting with electrophilic reagents such as osmium tetroxide . The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Hexene, 5-methyl-: Similar structure but lacks the hydroxyl groups.
3-Methyl-5-hexene-1,3-diol: Similar structure with a different position of the double bond and hydroxyl groups.
Uniqueness
5-Methylhex-5-ene-1,3-diol is unique due to the presence of both a double bond and two hydroxyl groups in its structure. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
92175-18-3 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
5-methylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)5-7(9)3-4-8/h7-9H,1,3-5H2,2H3 |
Clave InChI |
ZFVPVIRQHVOQRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


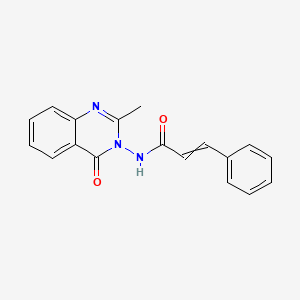
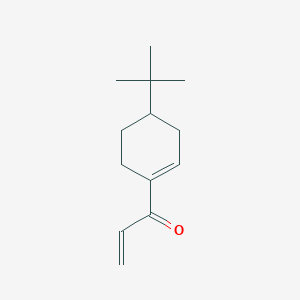
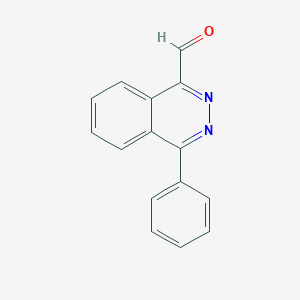
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
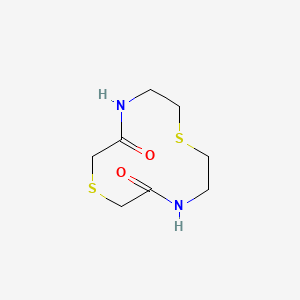
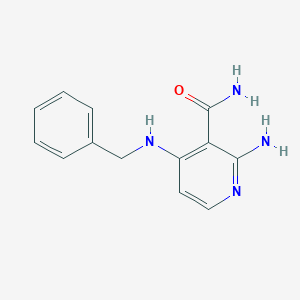
![N-[6-Amino-2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidin-5-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14348292.png)
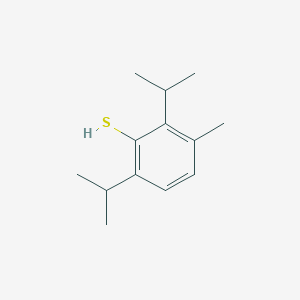
![2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine](/img/structure/B14348301.png)
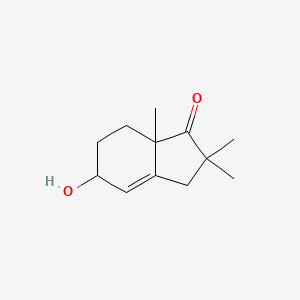
![Pyrimido[1,2-b]indazole, 3-cyclohexyl-](/img/structure/B14348314.png)

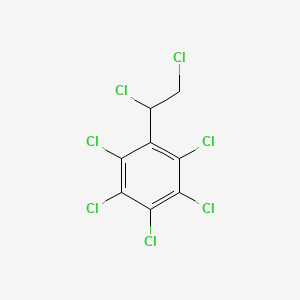
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
